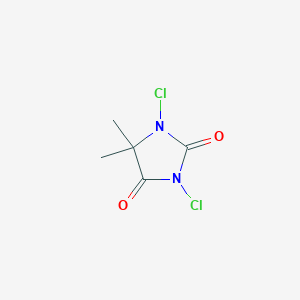
N,N-二甲基-N'-乙基乙二胺
描述
N,N-Dimethyl-N’-ethylethylenediamine is an organic compound with the molecular formula C₂H₅NHCH₂CH₂N(CH₃)₂. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is soluble in water and organic solvents and is known for its basicity and reactivity in various chemical processes .
科学研究应用
N,N-Dimethyl-N’-ethylethylenediamine has a wide range of applications in scientific research:
Biology: This compound is employed in DNA binding studies and can enhance the adsorption of carbon dioxide.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients.
作用机制
Target of Action
It is known to act as a ligand, forming coordination complexes with certain metal ions .
Mode of Action
N,N-Dimethyl-N’-ethylethylenediamine interacts with its targets by forming coordination complexes. For example, it can form a complex with copper (II) ions .
Biochemical Pathways
It is known to enhance the adsorption of carbon dioxide , which could potentially influence various biochemical processes.
Result of Action
It is known to enhance the adsorption of carbon dioxide , which could potentially influence various cellular processes.
生化分析
Biochemical Properties
N,N-Dimethyl-N’-ethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . The compound is used as a precursor to imidazolidines by condensation with ketones or with aldehydes .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-N’-ethylethylenediamine is primarily related to its role as a chelating agent. It can bind to metal ions, forming complexes that can interact with various biomolecules . This can influence enzyme activity, gene expression, and other cellular processes.
Metabolic Pathways
N,N-Dimethyl-N’-ethylethylenediamine is involved in the synthesis of imidazolidines . This process may interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
准备方法
N,N-Dimethyl-N’-ethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of nickel salts (such as Ni(NO₃)₂ or Ni(ClO₄)₂) with a bidentate amine, such as N,N’-bis(3-aminopropyl)oxamide, and sodium nitrite in an ethanolic solution . This method yields the desired compound with high purity and efficiency.
化学反应分析
N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
相似化合物的比较
N,N-Dimethyl-N’-ethylethylenediamine can be compared with other similar compounds, such as:
N,N-Dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms, similar to N,N-Dimethyl-N’-ethylethylenediamine, but lacks the ethyl group.
N,N-Diethylethylenediamine: This compound has two ethyl groups attached to the nitrogen atoms, differing from N,N-Dimethyl-N’-ethylethylenediamine by the presence of ethyl groups instead of methyl groups.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: This compound has hydroxyethyl groups attached to the nitrogen atoms, providing different reactivity and applications compared to N,N-Dimethyl-N’-ethylethylenediamine.
N,N-Dimethyl-N’-ethylethylenediamine stands out due to its unique combination of methyl and ethyl groups, which impart distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
N-ethyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSKTSWPYTNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059560 | |
| Record name | 2-Ethylaminoethyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-83-1 | |
| Record name | N,N-Dimethyl-N′-ethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylaminoethyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylaminoethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-N'-ethylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N73R4AJ22P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of dmeten influence the dimensionality of the resulting Cu(II)-azide polymers compared to other diamine ligands?
A: Both research papers highlight the critical role of the chelating diamine ligand in dictating the final structure of Cu(II)-azide polymers. While all complexes utilize a Cu(II)6 building block, the overall dimensionality varies. For instance, using dmeten results in a 2D structure in complex [2], specifically [Cu6(N3)12(dmeen)2(H2O)2]n, where dmeen represents N,N-Dimethyl-N'-ethylethylenediamine. [] In contrast, employing ligands like aem (4-(2-aminoethyl)morpholine) leads to a 3D framework, and hmpz (homopiperazine) results in a 1D chain. [] This suggests that the steric bulk and conformational flexibility of dmeten, compared to aem or hmpz, influence its coordination mode with Cu(II) ions and the subsequent assembly of the polymeric network.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















